molecular formula C18H19N3OS B14126733 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea

1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea

Cat. No.: B14126733
M. Wt: 325.4 g/mol
InChI Key: ODCAQMAHYZZSMI-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety linked to a phenylbutyl group through a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea typically involves the reaction of benzo[d]thiazole derivatives with phenylbutyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole moiety, using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield benzo[d]thiazole and phenylbutylamine derivatives.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The phenylbutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea include:

    1-(Benzo[d]thiazol-2-yl)-3-phenylurea: Lacks the butyl group, which may affect its biological activity and solubility.

    1-(Benzo[d]thiazol-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a butyl group, potentially altering its chemical reactivity and biological properties.

    1-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom may enhance its antimicrobial properties but could also increase toxicity.

The uniqueness of this compound lies in its specific combination of the benzo[d]thiazole and phenylbutyl moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-phenylbutyl)urea

InChI

InChI=1S/C18H19N3OS/c22-17(19-13-7-6-10-14-8-2-1-3-9-14)21-18-20-15-11-4-5-12-16(15)23-18/h1-5,8-9,11-12H,6-7,10,13H2,(H2,19,20,21,22)

InChI Key

ODCAQMAHYZZSMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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